molecular formula C32H58N4O5S B15352307 Palmitoleic-amide-PEG8-Biotin

Palmitoleic-amide-PEG8-Biotin

Cat. No.: B15352307
M. Wt: 610.9 g/mol
InChI Key: YTBSJNNWXULXIA-MHFZWTSGSA-N
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Description

Palmitoleic-amide-PEG8-Biotin: is a synthetic compound that combines the properties of palmitoleic acid, a monounsaturated fatty acid, with polyethylene glycol (PEG) and biotin. This compound is designed to enhance the solubility and biocompatibility of palmitoleic acid, making it useful in various scientific and industrial applications.

Synthetic Routes and Reaction Conditions:

  • Synthesis of Palmitoleic Acid Amide: The process begins with the conversion of palmitoleic acid to its amide derivative using an amine source under dehydration conditions.

  • PEGylation: The resulting amide is then reacted with PEG8 (polyethylene glycol with an average molecular weight of 8,000 daltons) to form the PEGylated derivative.

  • Biotinylation: Finally, biotin is attached to the PEGylated amide through an amide or ester linkage.

Industrial Production Methods: Industrial production involves scaling up the above synthetic routes using reactors and purification systems to ensure high yield and purity. The process may also include quality control measures such as HPLC and NMR spectroscopy to confirm the structure and purity of the final product.

Types of Reactions:

  • Oxidation: Palmitoleic acid can undergo oxidation to form various oxidized derivatives.

  • Reduction: Reduction reactions can be used to convert double bonds in palmitoleic acid to single bonds.

  • Substitution: Substitution reactions can introduce different functional groups to the molecule.

Common Reagents and Conditions:

  • Oxidation: Using oxidizing agents like hydrogen peroxide or ozone.

  • Reduction: Using reducing agents like lithium aluminum hydride (LiAlH4).

  • Substitution: Using nucleophiles or electrophiles under controlled conditions.

Major Products Formed:

  • Oxidation Products: Palmitoleic acid can form hydroxylated or carboxylated derivatives.

  • Reduction Products: Saturated fatty acids.

  • Substitution Products: Derivatives with various functional groups such as hydroxyl, amino, or halogen groups.

Scientific Research Applications

Chemistry: Palmitoleic-amide-PEG8-Biotin is used in the synthesis of lipid-based nanoparticles and drug delivery systems due to its amphiphilic nature. Biology: It is employed in cell culture studies to investigate the effects of fatty acid derivatives on cell growth and differentiation. Medicine: The compound is explored for its potential in targeted drug delivery and as a component in therapeutic formulations. Industry: It is used in the development of cosmetic and personal care products due to its moisturizing and skin-conditioning properties.

Molecular Targets and Pathways:

  • Cell Membrane Interaction: Palmitoleic acid interacts with cell membranes, influencing membrane fluidity and signaling pathways.

  • Biotin Receptor Binding: Biotin in the compound binds to biotin receptors on cell surfaces, facilitating cellular uptake and targeting.

  • PEGylation Effects: PEGylation enhances solubility and reduces immunogenicity, improving the compound's bioavailability and stability.

Comparison with Similar Compounds

  • Palmitic Acid Amide-PEG8-Biotin: Similar structure but with a saturated fatty acid backbone.

  • Oleic Acid Amide-PEG8-Biotin: Similar structure but with oleic acid instead of palmitoleic acid.

  • Linoleic Acid Amide-PEG8-Biotin: Similar structure but with a polyunsaturated fatty acid backbone.

Uniqueness: Palmitoleic-amide-PEG8-Biotin is unique due to its combination of a monounsaturated fatty acid, PEGylation, and biotinylation, which provides a balance of hydrophobicity, solubility, and biological targeting capabilities.

Properties

Molecular Formula

C32H58N4O5S

Molecular Weight

610.9 g/mol

IUPAC Name

(Z)-N-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethyl]hexadec-9-enamide

InChI

InChI=1S/C32H58N4O5S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-18-29(37)33-20-22-40-24-25-41-23-21-34-30(38)19-16-15-17-28-31-27(26-42-28)35-32(39)36-31/h7-8,27-28,31H,2-6,9-26H2,1H3,(H,33,37)(H,34,38)(H2,35,36,39)/b8-7-/t27-,28-,31-/m0/s1

InChI Key

YTBSJNNWXULXIA-MHFZWTSGSA-N

Isomeric SMILES

CCCCCC/C=C\CCCCCCCC(=O)NCCOCCOCCNC(=O)CCCC[C@H]1[C@@H]2[C@H](CS1)NC(=O)N2

Canonical SMILES

CCCCCCC=CCCCCCCCC(=O)NCCOCCOCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2

Origin of Product

United States

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